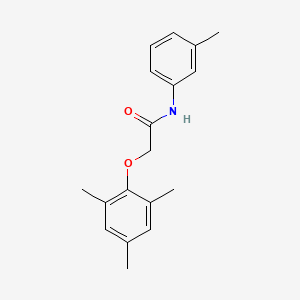

![molecular formula C15H12F3N3O2S B5577881 4-hydroxy-12-(trifluoromethyl)-8,9,10,11-tetrahydro-1H-cyclohepta[5',6']pyrido[3',2':4,5]thieno[3,2-d]pyrimidin-2(7H)-one](/img/structure/B5577881.png)

4-hydroxy-12-(trifluoromethyl)-8,9,10,11-tetrahydro-1H-cyclohepta[5',6']pyrido[3',2':4,5]thieno[3,2-d]pyrimidin-2(7H)-one

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The compound is a part of the broader class of tricyclic compounds, which have garnered interest due to their unique structural features and potential biological activities. These compounds often exhibit significant antibacterial and antifungal activities, highlighting their potential in pharmaceutical research and development (Mittal, Sarode, & Vidyasagar, 2011).

Synthesis Analysis

The synthesis of this compound involves several steps, starting from base materials such as piperidin-4-one Hydrochloride and benzenesulfonyl chloride. The process includes forming substituted tricyclic compounds through reactions that yield products with potential antibacterial and antifungal activities. These methods signify the compound's intricate synthesis process, reflecting its complexity and the precision required in its creation (Mittal, Sarode, & Vidyasagar, 2011).

Molecular Structure Analysis

The molecular structure of these compounds is characterized by their tricyclic nature, which is critical in determining their reactivity and biological activity. X-ray crystallography and other spectroscopic techniques, such as FT-IR, 1H NMR, and 13C NMR, play a crucial role in elucidating these structures. The determination of crystal structures helps understand the molecular geometry and conformation, which are pivotal for their biological activities (Chen & Liu, 2019).

Chemical Reactions and Properties

The compound's chemical reactivity includes its ability to undergo various reactions, such as condensation with aromatic aldehydes and furfural, as observed in similar compounds within the thieno[2,3-d]pyrimidin-4-one class. These reactions lead to the synthesis of derivatives that further highlight the chemical versatility and potential applications of these compounds (Elmuradov, Bozorov, & Shakhidoyatov, 2011).

Aplicaciones Científicas De Investigación

Synthesis and Characterization

- The synthesis of this compound and its analogs involves a multistep chemical process that starts with specific precursors. Such compounds are typically characterized by their unique tricyclic or tetracyclic structures, incorporating elements like pyrimidine and thiophene rings. Techniques such as NMR, IR spectroscopy, and X-ray crystallography are commonly used for structural characterization. This methodological approach enables the synthesis of complex molecules with potential biological activities (Mittal et al., 2011; Sukach et al., 2015).

Antimicrobial Activity

- Some derivatives have been evaluated for their antimicrobial properties against a variety of bacterial and fungal strains. These compounds have shown promising antibacterial and antifungal activities, suggesting potential for the development of new antimicrobial agents (Mittal et al., 2011; Scapin et al., 2017).

Antitumor Activity

- Research has also explored the antitumor potential of these compounds. Certain derivatives were tested against various cancer cell lines, including liver and breast cancer cells, demonstrating notable antitumor activities. This highlights the potential of these molecules as scaffolds for the development of new anticancer therapies (Edrees & Farghaly, 2017).

Novel Reactions and Mechanisms

- The chemistry of these compounds involves novel reactions and mechanisms, including cyclocondensation reactions, regioselective cycloadditions, and the synthesis of enantiomeric forms. These studies not only expand the repertoire of synthetic chemistry but also contribute to a deeper understanding of the structure-activity relationships of these molecules (Gao et al., 2015; Shi et al., 2018).

Propiedades

IUPAC Name |

10-(trifluoromethyl)-18-thia-2,13,15-triazatetracyclo[9.7.0.03,9.012,17]octadeca-1,3(9),10,12(17)-tetraene-14,16-dione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H12F3N3O2S/c16-15(17,18)9-6-4-2-1-3-5-7(6)19-13-8(9)10-11(24-13)12(22)21-14(23)20-10/h1-5H2,(H2,20,21,22,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZNKSRVCJXJTMDC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC2=C(CC1)N=C3C(=C2C(F)(F)F)C4=C(S3)C(=O)NC(=O)N4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H12F3N3O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

355.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[3-(1,3-benzoxazol-2-yl)phenyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B5577803.png)

![5-{[(5-phenyl-2-furyl)methyl]amino}-1,3-dihydro-2H-benzimidazol-2-one](/img/structure/B5577808.png)

![2-isopropyl-4-methyl-N-[2-(5-methyl-2-thienyl)ethyl]-1,3-thiazole-5-carboxamide](/img/structure/B5577811.png)

![2-chloro-N-{[(2-oxo-2,3-dihydro-1H-benzimidazol-5-yl)amino]carbonothioyl}benzamide](/img/structure/B5577820.png)

![1-{[4-methyl-2-(3-pyridinyl)-5-pyrimidinyl]carbonyl}-3-azepanamine hydrochloride](/img/structure/B5577826.png)

![N-[2-(2-thienyl)ethyl]thiophene-2-carboxamide](/img/structure/B5577834.png)

![(3R*,4R*)-1-[3-(3-methoxyphenyl)propanoyl]-3-methyl-4-(tetrahydro-2H-pyran-4-yl)piperidin-4-ol](/img/structure/B5577850.png)

![3,3-dimethyl-3,4-dihydrobenzimidazo[2,1-b]quinazolin-1(2H)-one](/img/structure/B5577868.png)

![2-{2-[3-(1,3-benzodioxol-5-ylmethyl)-3-methylpiperidin-1-yl]-2-oxoethyl}-5,6-dimethylpyridazin-3(2H)-one](/img/structure/B5577874.png)

![3-methyl-6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-1-yl acetate](/img/structure/B5577880.png)

![N-[(1-benzyl-1H-pyrazol-4-yl)methyl]-2-methylimidazo[1,2-a]pyridine-6-carboxamide](/img/structure/B5577910.png)

![1-[(2-methoxyphenyl)acetyl]-1,2,3,4-tetrahydroquinoline](/img/structure/B5577915.png)